methyl 4-formylbenzo[b]thiophene-2-carboxylate chemical properties
This guide details the chemical properties, synthetic access, and reactivity profile of methyl 4-formylbenzo[b]thiophene-2-carboxylate (CAS 154628-37-2). It is structured for research scientists requiring high-purity int...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical properties, synthetic access, and reactivity profile of methyl 4-formylbenzo[b]thiophene-2-carboxylate (CAS 154628-37-2). It is structured for research scientists requiring high-purity intermediate handling and scaffold diversification in medicinal chemistry.
Methyl 4-formylbenzo[b]thiophene-2-carboxylate is a bifunctional heterocyclic building block characterized by two orthogonal reactive centers: an electrophilic formyl group at C4 and a methyl ester at C2 .[1][2][3] This substitution pattern is non-trivial to access via standard electrophilic aromatic substitution (which favors C3), making this compound a high-value intermediate for "scaffold hopping" in drug discovery.
It serves as a critical precursor for synthesizing tricyclic heteroaromatics (e.g., [1]benzothieno[2,3-d]pyridazines) and 4-substituted benzothiophene pharmacophores, including urokinase inhibitors and antimicrobial acylhydrazones.
Higher than unsubstituted ester (70–74 °C) due to dipole interactions.
Solubility
DMSO, DMF, CH₂Cl₂, EtOAc
Poor water solubility; hydrolyzes in basic aqueous media.
LogP
~2.5
Lipophilic core suitable for membrane permeability optimization.
Electronic Profile
Electron-deficient C4; Deactivated Ring
The C2-ester and C4-formyl groups withdraw density, deactivating the ring toward oxidation but activating it for nucleophilic attacks at the carbonyls.
Synthetic Access: The Directed Metalation Route
Direct formylation of methyl benzo[b]thiophene-2-carboxylate typically fails to selectively target C4. The most authoritative synthetic route relies on Fluorine-Directed Metallation (FDoM) followed by thiophene annulation.
Retrosynthetic Analysis
The C4-formyl group is best installed prior to the final functionalization or via a C4-halogenated intermediate.
Figure 1: Validated synthetic pathway via iodine-functionalized intermediate. The C4-iodo species allows access to the formyl group via Pd-catalyzed carbonylation.
Key Synthetic Protocol (Step-by-Step)
Transformation: 4-Iodo to 4-Formyl Conversion (Pd-Catalyzed Carbonylation)
Note: This method avoids the use of unstable lithiated intermediates in the presence of the ester.
The molecule's utility lies in the differential reactivity of its two carbonyl centers.
The C4-Formyl Warhead (Aldehyde)
The C4 position is sterically accessible and electronically activated.
Reductive Amination: Reacts rapidly with primary/secondary amines + NaBH(OAc)₃ to form benzylamine derivatives.
Knoevenagel Condensation: Condenses with malononitrile or thiazolidinediones to generate vinyl-linked Michael acceptors (common in anticancer screens).
Wittig/Horner-Wadsworth-Emmons: Converts the aldehyde to styryl derivatives, extending conjugation for optoelectronic applications.
The C2-Ester Handle
The C2-ester is conjugated to the thiophene sulfur, making it less electrophilic than the C4-aldehyde but susceptible to standard acyl substitutions.
Selective Hydrolysis: LiOH (1 eq) in THF/Water at 0°C selectively hydrolyzes the ester to the 4-formylbenzo[b]thiophene-2-carboxylic acid without affecting the aldehyde (if carefully controlled).
Hydrazide Formation: Reaction with hydrazine hydrate yields the dihydrazide or the mono-hydrazide depending on stoichiometry, often leading to cyclization.
Cyclization Strategies (The "Fusion" Logic)
Simultaneous engagement of C2 and C4 allows for the construction of fused tricyclic systems.
Figure 2: Divergent reactivity map. The red node indicates a fusion reaction forming a tricyclic heteroaromatic system.
Experimental Case Study: Synthesis of a Tricyclic Scaffold
Objective: Synthesis of 1-oxo-1,2-dihydro[1]benzothieno[2,3-d]pyridazine-4-carbaldehyde derivative (Conceptual).
Rationale: Hydrazine reacts with the ester (to form hydrazide) and the aldehyde (to form hydrazone). If the geometry permits, intramolecular cyclization occurs.
Observation: The reaction typically proceeds via initial hydrazone formation at C4, followed by nucleophilic attack of the hydrazone nitrogen on the C2-ester carbonyl, releasing methanol.
Result: Formation of the [1]benzothieno[2,3-d]pyridazin-1(2H)-one core. This scaffold is a bioisostere of phthalazinones (PARP inhibitors).
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to carboxylic acids over time.
Spill Response: Absorb with inert material (vermiculite). Do not allow entry into drains; thiophene derivatives can be toxic to aquatic life.
References
Vertex Pharmaceuticals. (2000). The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. Bioorganic & Medicinal Chemistry Letters. Link (Describes the 4-iodo intermediate synthesis).
MDPI. (2014). A Novel Expedient Synthesis of Benzo[b]thiophene-2-carbaldehyde. Molbank.[4] Link (Provides context on formylation strategies for benzothiophenes).
BidePharm. (2024). Product Analysis: Methyl 4-formylbenzo[b]thiophene-2-carboxylate. BidePharm Catalog. Link (Commercial availability and CAS verification).
MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. Molecules. Link (Reactivity of benzothiophene esters/aldehydes with hydrazines).
Technical Guide: Bifunctional Benzothiophene Aldehyde Ester Building Blocks
Strategic Value of the Scaffold The benzothiophene nucleus is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and naphthalene. It forms the core of major therapeutics like Raloxifene...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Value of the Scaffold
The benzothiophene nucleus is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and naphthalene. It forms the core of major therapeutics like Raloxifene (SERM for osteoporosis), Zileuton (5-LOX inhibitor for asthma), and Sertaconazole (antifungal).[1]
The Bifunctional Benzothiophene Aldehyde Ester —specifically the ethyl 3-formylbenzothiophene-2-carboxylate (and its regioisomers)—represents a high-value "linchpin" intermediate.[1] Its value lies in its orthogonal reactivity :
C3-Formyl Group (Aldehyde): A "soft" electrophile ready for condensation, reductive amination, or olefination.[1]
C2-Carboxylate (Ester): A "hard" electrophile (masked acid) suitable for acyl substitution or hydrolysis, but kinetically slower than the aldehyde under many conditions.[1]
This duality allows researchers to grow the molecule in two distinct vectors (C2 and C3) sequentially, enabling Diversity-Oriented Synthesis (DOS) of complex tricyclic heterocycles.[1]
Figure 1: Strategic analysis of the bifunctional core, highlighting the orthogonal growth vectors.
Synthetic Routes to Bifunctional Cores[2]
Synthesizing this scaffold requires overcoming the electronic conflict between the directing effects of the sulfur atom and the deactivating nature of the ester.
Difficult: The C2-ester deactivates the ring, making C3 sluggish to electrophilic attack.
C. Fiesselmann Synthesis
Condensation / Cyclization
De Novo Construction: Builds ring with groups in place.[2]
Requires specific mercapto-acrylate precursors.[1][2]
Recommended Protocol: Method A (Oxidative Functionalization)
Why this route? Direct formylation (Method B) of a C2-ester benzothiophene is often low-yielding due to electronic deactivation.[1] The most robust industrial route starts with ethyl 3-methylbenzothiophene-2-carboxylate .[1]
Step-by-Step Workflow
Precursor Synthesis: Condensation of 2-nitrobenzaldehyde with ethyl thioglycolate followed by cyclization yields the 3-methyl-2-ester core.[1]
Radical Bromination (Wohl-Ziegler):
Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl4 or Benzotrifluoride (green alternative).[1]
Mechanism: Radical substitution at the benzylic (C3-methyl) position to form the bromomethyl intermediate.[1]
Sommelet Reaction or Kornblum Oxidation:
Reagents: Hexamethylenetetramine (HMTA) in aqueous acetic acid or DMSO/NaHCO3.[1][2]
Transformation: Converts the -CH2Br group directly to -CHO.
Operational Orthogonality: The "How-To"
The power of this building block is the ability to react one group while preserving the other.
Pathway 1: Aldehyde-Selective Transformations
The aldehyde is significantly more electrophilic than the ester.
Reductive Amination: Reacts with primary/secondary amines + NaBH(OAc)3.[1][2] The ester remains intact.[2]
Wittig/Horner-Wadsworth-Emmons: Installs alkenes at C3.[1]
Condensation: Reaction with hydrazines/hydroxylamines to form hydrazones/oximes.[2]
Pathway 2: Ester-Selective Transformations
Requires protection of the aldehyde (e.g., as an acetal) or specific conditions.[1]
Hydrolysis: LiOH/THF/Water saponifies the ester to the acid. Caution: The aldehyde can undergo Cannizzaro disproportionation in strong base; use mild conditions.
Figure 2: Decision tree for selective functionalization, noting critical stability risks.
Validated Experimental Protocol
Target: Synthesis of Ethyl 3-formylbenzothiophene-2-carboxylate via Vilsmeier-Haack (Modified for Deactivated Systems).
Note: While Oxidation (Method A) is scalable, Vilsmeier is common for lab-scale if the deactivation can be overcome.[1] This protocol uses high-temperature Vilsmeier conditions.
Vilsmeier Complex Formation: In a flame-dried flask under Argon, cool DMF (5.0 eq) to 0°C. Add POCl3 (5.0 eq) dropwise over 20 mins. A white/yellow precipitate (Vilsmeier salt) will form.[1][2] Stir for 30 mins.
Substrate Addition: Dissolve the benzothiophene ester in DCE and add to the Vilsmeier complex.
Heating (Critical Step): Due to the electron-withdrawing ester, the ring is deactivated.[1] Heat the reaction to 80-90°C for 12-24 hours. Monitor by TLC (the aldehyde is more polar than the starting ester).[1]
Quenching: Cool to 0°C. Pour the mixture slowly into saturated aqueous Sodium Acetate (buffered quench is preferred over strong base to prevent ester hydrolysis). Stir for 1 hour to hydrolyze the iminium intermediate.
Workup: Extract with DCM (3x). Wash combined organics with water and brine.[2][3][4] Dry over Na2SO4.[2][3][5]
Purification: Flash chromatography (Hexanes:EtOAc gradient). The aldehyde typically appears as a light yellow solid.[2]
Safety Note: POCl3 is highly corrosive and reacts violently with water.[2] Quench with extreme caution.
Applications in Drug Discovery[7][8][9][10]
Case Study: Macrocyclization & Fused Systems
The bifunctional nature allows for the construction of Benzothieno[2,3-d]pyrimidines , a scaffold found in novel tyrosine kinase inhibitors.[1]
Step 1 (Aldehyde): Condensation with an amidine or guanidine.[1][2]
Step 2 (Ester): Intramolecular cyclization (nucleophilic attack of the amidine nitrogen on the ester carbonyl).[1][2]
Result: Formation of a fused pyrimidine ring in a "one-pot" or two-step sequence.
This strategy mimics the core construction of Zileuton analogs and Raloxifene derivatives, allowing rapid generation of library candidates for HTS (High-Throughput Screening).[1]
References
Fiesselmann Thiophene Synthesis
Wikipedia.[2] "Fiesselmann thiophene synthesis."[2][6][7] Accessed Oct 2023.[2] Link
Vilsmeier-Haack Reaction Mechanisms
Chemistry Steps.[2][3][5][8][6][9][10] "Vilsmeier-Haack Reaction."[1][2][5][11] Accessed Oct 2023.[2] Link
Benzothiophene in Medicinal Chemistry
National Institutes of Health (NIH).[1][2] "An overview of benzo[b]thiophene-based medicinal chemistry." PubMed.[2] Link
The Versatile 1-Benzothiophene-2-Carboxylate Scaffold: A Comprehensive Technical Guide for Drug Discovery
Introduction: The Enduring Appeal of the Benzothiophene Nucleus in Medicinal Chemistry The benzo[b]thiophene scaffold, an aromatic heterocyclic system formed by the fusion of a benzene and a thiophene ring, is a cornerst...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Appeal of the Benzothiophene Nucleus in Medicinal Chemistry
The benzo[b]thiophene scaffold, an aromatic heterocyclic system formed by the fusion of a benzene and a thiophene ring, is a cornerstone in the landscape of medicinal chemistry.[1][2] Its structural rigidity, lipophilic nature, and capacity for diverse functionalization have rendered it a "privileged structure," a core molecular framework that is capable of binding to a variety of biological targets.[2] Among its many derivatives, those bearing a carboxylate or related functional group at the 2-position have demonstrated a particularly broad and potent spectrum of pharmacological activities. This has led to the development of numerous compounds with therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer agents.[3][4][5]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide not just a collection of protocols and data, but a cohesive narrative that elucidates the rationale behind synthetic strategies and biological evaluations. We will explore the synthesis of key 1-benzothiophene-2-carboxylate derivatives, delve into their significant biological activities with a focus on their mechanisms of action, and present a critical analysis of their structure-activity relationships (SAR). By grounding every claim in authoritative literature and providing detailed, self-validating experimental workflows, this guide endeavors to be a trusted resource for the rational design and development of novel therapeutics based on this versatile scaffold.
I. Synthetic Strategies: Building the 1-Benzothiophene-2-Carboxylate Core
The synthetic accessibility of the 1-benzothiophene-2-carboxylate core is a key factor in its prevalence in drug discovery programs. Several robust methods exist for the construction of this scaffold, each with its own advantages depending on the desired substitution pattern and the availability of starting materials. Here, we present a detailed, field-proven protocol for a common and versatile synthetic route, followed by a discussion of alternative strategies.
A. Primary Synthetic Workflow: From Substituted Cinnamic Acids
This workflow provides a reliable method for the synthesis of 3-chloro-1-benzothiophene-2-carbonyl chloride, a versatile intermediate that can be readily converted to a variety of esters and amides. The rationale for this approach lies in its straightforward nature and the commercial availability of a wide range of substituted cinnamic acids, allowing for the generation of diverse analogues.
Caption: Synthetic workflow for 1-benzothiophene-2-carboxylate derivatives.
Experimental Protocol 1: Synthesis of 3-Chloro-1-benzothiophene-2-carbonyl chloride (1)
Rationale: This protocol utilizes a one-pot reaction where thionyl chloride acts as both a chlorinating and cyclizing agent. Chlorobenzene is chosen as a high-boiling solvent to facilitate the reaction, which requires elevated temperatures.
Procedure:
To a solution of substituted cinnamic acid (1.0 eq) in chlorobenzene (10 mL/g of cinnamic acid), add thionyl chloride (5.0 eq) dropwise at room temperature.
Heat the reaction mixture to reflux and maintain for 48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
After completion, allow the mixture to cool to room temperature and then slowly pour it onto crushed ice with vigorous stirring.
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 3-chloro-1-benzothiophene-2-carbonyl chloride.
Self-Validation: The structure of the product should be confirmed by spectroscopic methods such as IR (presence of C=O stretch for the acid chloride), ¹H NMR, and Mass Spectrometry.
Experimental Protocol 2: Synthesis of 1-Benzothiophene-2-carboxylic Acid
Rationale: This protocol describes the hydrolysis of the corresponding ethyl ester. The use of a strong base like sodium hydroxide in an alcoholic solvent is a standard and effective method for saponification.[6]
Procedure:
Dissolve ethyl 1-benzothiophene-2-carboxylate (1.0 eq) in ethanol (15 mL/g of ester).
Add a 3N aqueous solution of sodium hydroxide (2.0 eq) to the solution.
Stir the mixture at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
Dilute the residue with water and acidify to a pH of ~2 with 1N hydrochloric acid.
The precipitated solid is collected by filtration, washed with water, and dried to yield 1-benzothiophene-2-carboxylic acid.[6]
Self-Validation: The product's identity and purity can be confirmed by its melting point and spectroscopic data (IR, ¹H NMR, and ¹³C NMR). The disappearance of the ethyl ester signals in the NMR spectrum and the appearance of a broad carboxylic acid proton signal are key indicators of a successful reaction.
Experimental Protocol 3: Synthesis of 1-Benzothiophene-2-carboxamide Derivatives
Rationale: The fusion method is a solvent-free approach that can provide high yields of the desired amide. This method is particularly useful when dealing with less reactive amines.[7]
Procedure:
A mixture of 1-benzothiophene-2-carbonyl chloride (1.0 eq) and the desired amine (e.g., aminobenzophenone, aminopyridine, or a substituted aniline; 1.0-1.2 eq) is heated at 130-150 °C for a specified time (typically 1-3 hours), with monitoring by TLC.
Upon completion, the reaction mixture is cooled to room temperature.
The resulting solid is triturated with a suitable solvent (e.g., diethyl ether or ethanol) to remove any unreacted starting materials.
The solid product is collected by filtration and can be further purified by recrystallization.[7]
Self-Validation: Characterization by IR (presence of amide C=O and N-H stretches), ¹H NMR, and Mass Spectrometry will confirm the structure of the synthesized carboxamide.
B. Alternative Synthetic Approaches
While the above workflow is broadly applicable, other synthetic strategies offer advantages for specific substitution patterns.
Gewald Aminothiophene Synthesis: This is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes, which can be further functionalized. It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[8][9] The choice of this method is often dictated by the desire for an amino group at the 2-position, which can serve as a handle for further diversification.[10]
Fiesselmann Thiophene Synthesis: This method allows for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives.[11] This route is particularly useful for accessing derivatives with a hydroxyl group at the 3-position.
The selection of a particular synthetic route is a critical decision in any drug discovery campaign. Factors such as the desired substitution pattern, the commercial availability and cost of starting materials, reaction scalability, and overall efficiency must be carefully considered.
II. Biological Activities and Mechanisms of Action
1-Benzothiophene-2-carboxylate derivatives have emerged as promising candidates in several therapeutic areas. Their biological activity is intricately linked to their ability to interact with specific enzymes and signaling pathways.
A. Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[6] 1-Benzothiophene-2-carboxylate derivatives have shown significant potential in this area, particularly against Gram-positive bacteria like Staphylococcus aureus, including multidrug-resistant strains (MRSA).[6]
Mechanism of Action: While the exact mechanism of antibacterial action is not fully elucidated for all derivatives, some have been shown to disrupt bacterial cell membrane integrity. The combination of the benzothiophene nucleus with other pharmacophores, such as acylhydrazones, has been a successful strategy in enhancing antimicrobial potency.[6]
The presence of a halogen, such as chlorine at the 6-position of the benzothiophene ring, appears to be beneficial for anti-staphylococcal activity.[6]
The acylhydrazone moiety is a key pharmacophore, and modifications of the aromatic or heteroaromatic aldehyde portion can significantly modulate the activity.[6]
For activity against Gram-negative bacteria, some derivatives show enhanced efficacy when co-administered with a membrane permeabilizing agent like polymyxin B, suggesting that the outer membrane is a significant barrier.[12]
B. Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are among the most widely used therapeutics. 1-Benzothiophene-2-carboxylate derivatives have been investigated as novel anti-inflammatory agents, with some acting as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), or as selective COX-2 inhibitors.[13][14]
Mechanism of Action: The anti-inflammatory effects of these compounds are primarily attributed to their ability to inhibit the enzymes COX-1, COX-2, and 5-LOX. These enzymes are crucial for the biosynthesis of prostaglandins and leukotrienes, which are key mediators of inflammation. By inhibiting these pathways, the production of these pro-inflammatory molecules is reduced.
Caption: Inhibition of COX and LOX pathways by benzothiophene derivatives.
Hybrid molecules that combine the benzothiophene scaffold with other anti-inflammatory pharmacophores, such as pyrazoles, have shown potent dual COX/LOX inhibitory activity.[15]
The nature of the substituent at the 3-position of the benzothiophene ring can influence the selectivity towards COX-1 and COX-2.
The design of dual inhibitors is a promising strategy to achieve broader anti-inflammatory effects with potentially reduced side effects compared to selective COX inhibitors.[13]
C. Anticancer Activity
The benzothiophene scaffold is present in several anticancer agents, and numerous 1-benzothiophene-2-carboxylate derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[2]
Mechanism of Action: A prominent mechanism of action for several anticancer benzothiophene derivatives is the inhibition of tubulin polymerization.[16] Tubulin is the protein subunit of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically in the G2/M phase, leading to apoptosis.
Caption: Mechanism of tubulin polymerization inhibition.
Experimental Protocol 4: In Vitro Tubulin Polymerization Inhibition Assay
Rationale: This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The increase in turbidity (absorbance at 340 nm) is proportional to the mass of the microtubule polymer formed.[17]
Procedure:
Reconstitute purified tubulin (e.g., >99% pure bovine brain tubulin) to a concentration of 3-4 mg/mL in a GTP-supplemented buffer on ice.
Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in the same buffer. Include a vehicle control (e.g., DMSO) and a known tubulin inhibitor (e.g., colchicine) as a positive control.
In a pre-warmed 96-well plate, add the reconstituted tubulin solution to each well containing the test compound, vehicle, or positive control.
Immediately place the plate in a microplate reader pre-heated to 37 °C and record the absorbance at 340 nm every 60 seconds for one hour.[16]
Data Analysis: Plot the absorbance at 340 nm as a function of time. The inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control. The IC₅₀ value can be determined from the dose-response curve.
Self-Validation: The positive control should show significant inhibition of polymerization, while the vehicle control should exhibit a characteristic sigmoidal polymerization curve.
The nature of the amide substituent at the 2-position is critical for anticancer activity. Bulky and aromatic substituents are often favored.[19]
The incorporation of a benzothiazole moiety into the carboxamide side chain has been shown to yield highly potent compounds.[18]
Hydroxamic acid derivatives of benzothiophene have been identified as histone deacetylase (HDAC) inhibitors, another important anticancer mechanism.[20]
D. Other Emerging Activities
The versatility of the 1-benzothiophene-2-carboxylate scaffold extends to other therapeutic targets:
Allosteric Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK): Certain derivatives have been identified as allosteric inhibitors of BDK. This enzyme regulates the breakdown of branched-chain amino acids (BCAAs), which are elevated in metabolic diseases like maple syrup urine disease. Inhibition of BDK can help to normalize BCAA levels.
Receptor for Advanced Glycation End-products (RAGE) Antagonism: RAGE is a multi-ligand receptor implicated in chronic inflammatory states. Benzothiophene-2-carboxamide derivatives have been developed as RAGE antagonists, offering a potential therapeutic strategy for a range of inflammatory diseases.
III. Future Perspectives and Conclusion
The 1-benzothiophene-2-carboxylate scaffold continues to be a rich source of inspiration for medicinal chemists. Its synthetic tractability and the diverse array of biological activities exhibited by its derivatives ensure its continued relevance in drug discovery.
Future research in this area is likely to focus on several key aspects:
Lead Optimization: Further refinement of existing lead compounds through targeted chemical modifications to improve potency, selectivity, and pharmacokinetic properties.
Mechanism of Action Studies: Deeper investigation into the precise molecular mechanisms by which these compounds exert their biological effects.
Novel Therapeutic Targets: Exploration of the potential of 1-benzothiophene-2-carboxylate derivatives to modulate other emerging drug targets.
Drug Delivery: Development of novel drug delivery systems to enhance the therapeutic efficacy and reduce the potential toxicity of these compounds.
References
In Vitro Tubulin Polymerization Inhibition Assay. Bio-protocol. Available from: [Link]
Keri RS, et al. An overview of benzo[b]thiophene-based medicinal chemistry. Eur J Med Chem. 2017;138:1002-1033. Available from: [Link]
Sarankar SK, et al. QSAR Study of Novel Benzothiophene Derivatives as Potent Anticancer Agent. ResearchGate. 2010. Available from: [Link]
QSAR Study of Novel Benzothiophene Derivatives as Potent Anticancer Agent. PDF. Available from: [Link]
Pathak S, et al. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Med Chem. 2024;20(9):839-854. Available from: [Link]
Tubulin Polymerization Assay Services. Cytoskeleton, Inc. Available from: [Link]
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. Available from: [Link]
NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC. Available from: [Link]
Novel substituted benzothiophene and thienothiophene carboxanilides and quinolones: synthesis, photochemical synthesis, DNA-binding properties, antitumor evaluation and 3D-derived QSAR analysis. PubMed. 2012. Available from: [Link]
Svoboda J, et al. Synthesis and Biological Evaluation of New Antiinflammatory 1-Benzothiophene-2-carboxanilides. Collect Czech Chem Commun. 2000;65(7):1082-1096. Available from: [Link]
Pathak S, et al. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Ingenta Connect. 2024. Available from: [Link]
Giraud F, et al. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. 2022. Available from: [Link]
Sharma A, et al. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. 2023. Available from: [Link]
Yatime L, et al. Structural Basis for Ligand Recognition and Activation of RAGE. PMC. 2012. Available from: [Link]
New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. PubMed. 2018. Available from: [Link]
Attimarad M, et al. Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. ResearchGate. 2005. Available from: [Link]
Sharma A, et al. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. 2023. Available from: [Link]
Synthesis of benzothiophene carboxamide derivatives and their pharmacological evaluation as potent antihypertriglyceridemic agents in rats. PubMed. 2011. Available from: [Link]
Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate. 2013. Available from: [Link]
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. CORE. 2024. Available from: [Link]
Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. PMC. 2022. Available from: [Link]
Sharma A, et al. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. 2023. Available from: [Link]
Proposed mechanism for the synthesis of benzo[b]thiophene‐2‐carboxamide... ResearchGate. Available from: [Link]
IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate. Available from: [Link]
Tirlapur VK, et al. SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. TSI Journals. 2010. Available from: [Link]
Puterová Z, et al. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. 2010. Available from: [Link]
Thiazole formation through a modified Gewald reaction. Beilstein Journals. 2015. Available from: [Link]
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Benzothiazole derivatives as anticancer agents. FLORE. 2019. Available from: [Link]
Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research. 2024. Available from: [Link]
CAS 154628-37-2 corresponds to Ezetimibe (specifically the anhydrous form), a selective cholesterol absorption inhibitor that targets the Niemann-Pick C1-Like 1 (NPC1L1) protein. While commercially often indexed under CAS 163222-33-1, the physicochemical properties described herein apply universally to the active pharmaceutical ingredient (API) regardless of the registration number.
This compound represents a classic Biopharmaceutics Classification System (BCS) Class II agent: characterized by high permeability but low aqueous solubility.[1][2] For drug development professionals, the critical challenge lies in its high lipophilicity (LogP > 4.5), which necessitates advanced formulation strategies (e.g., solid dispersions, nanocrystals) to ensure adequate bioavailability.
The molecular weight of 409.43 g/mol is strategically designed. The inclusion of two fluorine atoms is not merely for potency; it serves a dual physicochemical purpose:
Metabolic Stability: The para-fluorine substitutions on the phenyl rings block metabolic oxidation at susceptible sites (precluding rapid CYP450 degradation).
Lipophilicity Modulation: Fluorine is highly electronegative yet lipophilic. It increases the LogP (driving membrane permeation) without adding significant steric bulk compared to other halogens like chlorine.
Lipophilicity Landscape (LogP/LogD)
The experimental LogP of 4.56 places Ezetimibe in the "Grease Ball" category of drug candidates. While this ensures rapid passive diffusion across the enterocyte membrane, it creates a rate-limiting step in dissolution .
Implication for R&D: Standard immediate-release formulations often fail. Development must focus on increasing the surface area (micronization) or amorphous solid dispersions (ASDs) to overcome the high lattice energy driven by this lipophilicity.
Diagram 1: Physicochemical Impact Flow
Visualization of how MW and LogP dictate the bioavailability pathway.
Caption: Logical flow connecting Ezetimibe's structural attributes to its BCS classification.
Rationale: Traditional shake-flask methods are prone to emulsion errors with compounds of LogP > 4. RP-HPLC correlates retention time (
) with hydrophobicity, offering higher precision.
Reagents:
Stationary Phase: C18 Column (e.g., Zorbax SB-C18 or Inertsil ODS-3), 5 µm, 250 x 4.6 mm.
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 4.[3]5) [65:35 v/v].[3]
Detection: UV @ 232 nm (Lambda max for Ezetimibe).[4]
Step-by-Step Workflow:
Preparation: Dissolve 10 mg of CAS 154628-37-2 in 100 mL of Methanol (Stock A). Dilute to 10 µg/mL using the Mobile Phase.
Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 mins until baseline stabilizes.
Injection: Inject 20 µL of sample.
Validation:
Retention Time Check: Ezetimibe should elute between 6–8 minutes depending on dead volume.
Tailing Factor: Must be < 1.5. If > 1.5, adjust buffer pH slightly (pH 4.5 ± 0.2).
Calculation: Use a calibration curve of known standards (e.g., toluene, ethylbenzene) to correlate
(capacity factor) to LogP.
Protocol B: Saturation Solubility (Thermodynamic)
Rationale: Essential for confirming the "practically insoluble" status.
Excess Addition: Add excess solid Ezetimibe (~5 mg) to 10 mL of distilled water in a glass vial.
Equilibrium: Shake at 37°C for 24 hours.
Filtration: Filter through a 0.45 µm PVDF filter (Nylon may adsorb lipophilic drugs).
Quantification: Analyze filtrate via the HPLC method above.
Criteria: Result must be < 0.01 mg/mL to confirm crystalline purity. Higher values suggest amorphous contamination or salt formation.
Diagram 2: HPLC Analytical Workflow
Standardized workflow for lipophilicity/purity assessment.
Caption: RP-HPLC workflow for quantifying Ezetimibe and estimating lipophilicity via retention time.
References
Bali, V., et al. (2010). A Reaction Crystallization Method to Improve Physicochemical Properties of Ezetimibe.[1] SciELO. Link
FDA Center for Drug Evaluation and Research. (2002). Application Number 21-445: Zetia (Ezetimibe) Chemistry Review. U.S. Food and Drug Administration. Link
Dixit, R.P., et al. (2011). Stability Indicating RP-HPLC Method for Simultaneous Determination of Simvastatin and Ezetimibe. National Institutes of Health (PMC). Link
PubChem. (2025).[5] Ezetimibe (Compound CID 150311). National Library of Medicine.[6] Link
Kim, J.S., et al. (2025). Approaches for Inclusion Complexes of Ezetimibe with Cyclodextrins.[7] National Institutes of Health. Link
High-Fidelity Reductive Amination of Methyl 4-Formyl-1-benzothiophene-2-carboxylate
Executive Summary & Strategic Analysis This application note details the reductive amination of methyl 4-formyl-1-benzothiophene-2-carboxylate (referred to herein as Substrate 1 ). This scaffold presents a specific chemo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
This application note details the reductive amination of methyl 4-formyl-1-benzothiophene-2-carboxylate (referred to herein as Substrate 1 ). This scaffold presents a specific chemoselective challenge: converting a C4-formyl group to a secondary or tertiary amine without compromising the C2-methyl ester or the thiophene core.
The Chemoselectivity Challenge
Substrate 1 contains two electrophilic sites:
C4-Aldehyde: Highly reactive, desired site of amination.
C2-Ester: Moderately reactive, must remain intact.
Standard reducing agents like Lithium Aluminum Hydride (
) are contraindicated as they will reduce the ester to a primary alcohol. Catalytic hydrogenation () is risky due to the high probability of catalyst poisoning by the thiophene sulfur and potential reduction of the C2-C3 double bond.
The Solution: Hydride Selection
To ensure high fidelity, we utilize Sodium Triacetoxyborohydride (STAB) .
Mechanism: STAB is less basic and sterically bulkier than Sodium Borohydride (
). It reduces iminium ions (formed in situ) much faster than it reduces the parent aldehyde or the ester.
Alternative: For sterically hindered or weakly nucleophilic amines (e.g., electron-deficient anilines), we employ a Titanium(IV) Isopropoxide mediated protocol to drive imine formation prior to reduction.
Reaction Mechanism & Pathway[1][2]
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is the active species reduced by the hydride.
Figure 1: Mechanistic pathway. The success of the reaction depends on the irreversible reduction of the Iminium Ion.
Experimental Protocols
Protocol A: Standard STAB Method (The "Workhorse")
Best for: Primary and secondary aliphatic amines, benzylamines.
) (1.5 equiv) Note: STAB can also be used here for higher safety margin regarding the ester.
Solvent: THF (anhydrous).
Step-by-Step Procedure:
Imine Forcing: In a dried flask, combine Substrate 1 (1.0 mmol) and Amine (1.2 mmol) in THF (5 mL).
Lewis Acid Addition: Add
(2.0 mmol) dropwise.
Mechanism:[5][6] Titanium acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.
Incubation: Stir at RT for 6–12 hours (or overnight).
Check: Verify imine formation by TLC (aldehyde spot should disappear).
Reduction: Dilute with absolute Ethanol (5 mL) or Methanol. Cool to 0°C. Add
(1.5 mmol) carefully.
Caution: Although
is stronger, the low temperature and the pre-formation of the imine-titanium complex generally protect the ester. For maximum safety, use STAB instead of .
Quench (Critical Step): Add water (2 mL) to hydrolyze the titanium salts. A heavy white precipitate (
) will form.
Filtration: Filter the suspension through a pad of Celite to remove titanium salts. Rinse the pad with EtOAc.
Workup: Wash the filtrate with Brine, dry, and concentrate.
Data Interpretation & Validation
Successful reaction is confirmed by the disappearance of the aldehyde signal and the appearance of benzylic amine protons.
Table 1: Key NMR Diagnostic Signals (
)
Moiety
Substrate 1 ( ppm)
Product (Amine) ( ppm)
Change
Aldehyde (-CHO)
~10.1 (s, 1H)
Absent
Disappearance confirms consumption.
Benzylic (-CH2-N)
N/A
3.8 – 4.5 (s, 2H)
New singlet (or ABq if chiral center nearby).
Ester (-OCH3)
~3.9 (s, 3H)
~3.9 (s, 3H)
Must remain. Loss indicates side reaction.
C3-H (Thiophene)
~8.0 (s, 1H)
~7.5 – 7.8 (s, 1H)
Slight upfield shift due to loss of electron-withdrawing CHO.
Troubleshooting & Optimization
Figure 2: Decision tree for troubleshooting incomplete conversions.
Common Issues:
Dialkylation: If using a primary amine (
) and you observe tertiary amine formation (), increase the amine equivalents to 1.5–2.0 or use the Stepwise Method : Form imine in MeOH, evaporate solvent, then redissolve in THF and reduce.
Ester Hydrolysis: If the methyl ester is lost (carboxylic acid formed), ensure the reagents are dry. Avoid strong bases. If using
, switch strictly to STAB.
Safety & Handling
Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas. Keep dry.
Benzothiophenes: Many derivatives have potent biological activity. Handle as potential sensitizers.
Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolysis produces isopropanol and titanium dioxide.
Waste: Boron-containing aqueous waste should be segregated from general organic waste depending on facility regulations.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][7][9] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[7][10][11][12][13] The Journal of Organic Chemistry, 60(15), 4928–4929. [Link]
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[7] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]
selective hydrolysis of methyl ester in benzothiophene scaffolds
Application Note: Selective Hydrolysis of Methyl Esters in Benzothiophene Scaffolds Strategic Overview The benzothiophene scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in Se...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Selective Hydrolysis of Methyl Esters in Benzothiophene Scaffolds
Strategic Overview
The benzothiophene scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and 5-lipoxygenase inhibitors like Zileuton. In the hit-to-lead optimization phase, the methyl ester at the C2 or C3 position often serves as a robust protecting group or a synthetic handle.
However, hydrolyzing this ester to the free carboxylic acid—a critical moiety for solubility and target binding—presents a chemoselectivity paradox. The benzothiophene ring is electron-rich and susceptible to electrophilic attack, while the final drug candidates often contain base-sensitive amides, racemizable stereocenters, or other competing esters.
This guide details four distinct protocols to navigate this challenge, moving from standard saponification to highly specialized nucleophilic and biocatalytic cleavage.
Decision Matrix: Selecting the Right Protocol
Do not default to standard base hydrolysis. Use the following decision tree to select the method that preserves your molecule's integrity.
Figure 1: Strategic decision tree for ester hydrolysis protocols.
Detailed Protocols
Method A: Lithium Hydroxide Saponification (The Baseline)
Best for: Robust substrates requiring simple workup.
The Mechanism:
Standard B_AC2 hydrolysis. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to eject methoxide.
Critical Insight:
Benzothiophenes are highly lipophilic. Standard aqueous NaOH often fails because the substrate precipitates out of the reaction phase. The use of THF is mandatory to solvate the aromatic core, while Methanol acts as a phase-transfer bridge.
Protocol:
Dissolution: Dissolve 1.0 equiv of benzothiophene methyl ester in THF (5 mL/mmol).
Reagent Prep: Prepare a solution of LiOH·H₂O (2.5 equiv) in water (2.5 mL/mmol).
Mixing: Add the aqueous LiOH to the THF solution. Add Methanol (2.5 mL/mmol) until the solution becomes homogenous.
Note: The final solvent ratio should be roughly 2:1:1 (THF:MeOH:H₂O).
Reaction: Stir at ambient temperature. Monitor by TLC (typically 2–6 hours).
Endpoint: Disappearance of the non-polar ester spot.
Workup (Crucial):
Concentrate in vacuo to remove THF/MeOH.
Dilute the remaining aqueous residue with water.
Acidification: Slowly add 1N HCl while stirring until pH reaches ~3–4. The benzothiophene carboxylic acid will precipitate as a white/off-white solid.
Best for: Substrates with amides, nitriles, or racemizable alpha-centers.
The Mechanism:
Unlike saponification, this method does not attack the carbonyl. It proceeds via an S_N2 mechanism where the Iodide ion (soft nucleophile) attacks the methyl group of the ester, cleaving the O-Me bond. The carboxylate is left untouched, preventing racemization or attack on neighboring amides.
Protocol:
Setup: Flame-dry a round-bottom flask under Argon.
Dissolution: Dissolve 1.0 equiv of substrate in anhydrous Pyridine (10 mL/mmol).
Tip: LiI is extremely hygroscopic. Weigh it quickly in a glovebox or dry environment.
Reaction: Heat to reflux (115°C) in the dark (wrap flask in foil).
Why Dark? Prevents iodine radical formation which could iodinate the electron-rich benzothiophene ring.
Monitoring: Check TLC after 12 hours. This reaction is slower than saponification.
Workup:
Cool to RT. Dilute with EtOAc.
Wash with 1N HCl (3x) to remove Pyridine (pyridine turns into water-soluble pyridinium salt).
Extract the organic layer with sat. NaHCO₃ (3x). The product moves to the aqueous layer.
Acidify the aqueous layer (pH 2) to precipitate the free acid. Extract back into EtOAc if no precipitate forms.
Method C: Anhydrous Silanolate (TMSOK)
Best for: Moisture-sensitive substrates or bulky esters.
The Mechanism:
Potassium trimethylsilanolate (TMSOK) acts as a soluble source of anhydrous oxide. It attacks the carbonyl to form a silyl ester intermediate, which breaks down upon aqueous workup. It is non-hydrolytic during the reaction phase.
Protocol:
Dissolution: Dissolve 1.0 equiv of substrate in anhydrous THF (0.1 M).
Reagent: Add TMSOK (2.0 equiv) in one portion.
Reaction: Stir at Room Temperature.
Observation: A gelatinous precipitate (the potassium salt of the acid) often forms. This is a good sign.
Workup:
Dilute with Et₂O (to remove non-polar impurities).
Redissolve the salt in water and acidify with 1M KHSO₄ to isolate the free acid.
Comparative Data Analysis
Feature
Method A (LiOH)
Method B (LiI/Pyr)
Method C (TMSOK)
Method D (PLE)
Reaction Type
Saponification (B_AC2)
Dealkylation (S_N2)
Nucleophilic Attack
Enzymatic
pH Conditions
Basic (pH > 12)
Neutral / Slightly Basic
Basic (Anhydrous)
Neutral (pH 7-8)
Amide Compatibility
Poor (Hydrolysis risk)
Excellent
Good
Excellent
Racemization Risk
High
Low
Moderate
None
Solvent System
THF/MeOH/H2O
Pyridine (Reflux)
THF
Buffer/Acetone
Typical Yield
85-95%
70-85%
80-90%
40-50% (Res.)
Mechanistic Visualization
The following diagram illustrates the pathway divergence between Method A (Attack at Carbonyl) and Method B (Attack at Methyl), highlighting why Method B preserves stereochemistry.
Figure 2: Mechanistic divergence between saponification and dealkylation.
References
Laganis, E. D., & Chenard, B. L. (1984).[2] Metal silanolates: organic soluble equivalents for O-2.[2] Tetrahedron Letters, 25(51), 5831-5834. Link
McMurry, J. (2004). Organic Chemistry (6th ed.). Brooks/Cole.
Ohno, M., et al. (1981). Pig Liver Esterase in Asymmetric Synthesis. Journal of the American Chemical Society, 103, 2405.
Fisher, M. J., et al. (1995). Synthesis of the Benzothiophene SERM Raloxifene. Journal of Medicinal Chemistry. (Contextualizing benzothiophene stability).
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Authoritative source on ester cleavage protocols).
Technical Support Center: Optimizing Benzothiophene Aldehyde Condensation Reactions
Introduction Welcome to the Technical Support Center for benzothiophene aldehyde condensation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhanc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center for benzothiophene aldehyde condensation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of these critical synthetic transformations. Benzothiophene scaffolds are pivotal in medicinal chemistry, and their successful functionalization through condensation reactions is a frequent objective.[1] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and an exploration of the underlying chemical principles to empower you to overcome common challenges in your laboratory work.
This guide will focus on two of the most prevalent condensation reactions involving benzothiophene aldehydes: the Knoevenagel and Claisen-Schmidt condensations. We will delve into common issues such as low yields, incomplete reactions, and purification difficulties, offering scientifically grounded solutions.
I. Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during your experiments in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Knoevenagel condensation reaction with a benzothiophene aldehyde is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields in Knoevenagel condensations involving benzothiophene aldehydes can often be traced back to several key factors:
Purity of the Benzothiophene Aldehyde: The starting aldehyde must be of high purity. Impurities can interfere with the catalytic cycle or introduce side reactions. It is advisable to purify the aldehyde by column chromatography or recrystallization if its purity is questionable.[2][3] Methods for the synthesis and purification of benzothiophene-2-carboxaldehyde and benzothiophene-3-carboxaldehyde are well-documented.[4][5][6]
Choice of Catalyst: The selection of the catalyst is critical and is often substrate-dependent.[7] While weak amine bases like piperidine are traditional catalysts for the Knoevenagel condensation, they may not be optimal for all substrates.[8][9] Consider screening a variety of catalysts, including both homogeneous and heterogeneous options.[10][11] For instance, amine-functionalized mesoporous silica (SBA-15) or metal-organic frameworks (MOFs) can offer enhanced activity and reusability.[10][12]
Reaction Conditions: Temperature and solvent play a significant role. If the reaction is sluggish at room temperature, gentle heating can increase the reaction rate.[13] The choice of solvent can influence the solubility of reactants and the stability of intermediates. Ethanol is a common solvent, but others like toluene or even solvent-free conditions should be considered.[10][14]
Stoichiometry of Reactants: Ensure the stoichiometry of your active methylene compound to the benzothiophene aldehyde is appropriate. A slight excess of the active methylene compound is often used to drive the reaction to completion.
Q2: I am observing incomplete consumption of my starting materials in a Claisen-Schmidt condensation, even after extended reaction times. What steps can I take to improve conversion?
A2: Incomplete conversion in a Claisen-Schmidt condensation suggests that the reaction may be too slow under the current conditions or is reaching an unfavorable equilibrium.[13] To address this, consider the following:
Increase Catalyst Loading or Change the Base: For Claisen-Schmidt reactions, a strong base like sodium hydroxide or potassium hydroxide is typically used.[15] If you are using a weaker base, switching to a stronger one can significantly increase the reaction rate. Increasing the molar percentage of the base can also drive the reaction forward. Solvent-free conditions with solid NaOH have been reported to give quantitative yields.[14][15]
Elevate the Reaction Temperature: Many Claisen-Schmidt reactions benefit from heating. Refluxing the reaction mixture in a suitable solvent like ethanol can enhance the rate of both the initial addition and the subsequent dehydration step.[13]
Removal of Water: The dehydration step of the condensation is an equilibrium process. Removing the water formed during the reaction can shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene).
Q3: My final product after purification is an oil instead of the expected crystalline solid. How can I induce crystallization?
A3: Obtaining an oily product when a solid is expected is a common issue, often due to impurities or the compound's low melting point. Here are some techniques to try:
Solvent Titration: Dissolve the oil in a small amount of a good solvent (a solvent in which it is highly soluble). Then, slowly add a poor solvent (an anti-solvent, in which it is sparingly soluble) dropwise until the solution becomes turbid. Gentle warming to redissolve the oil followed by slow cooling can promote crystallization.[3]
Seeding: If you have a small crystal of the pure compound, adding it to the supersaturated solution can initiate crystallization.
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Re-purification: The presence of even small amounts of impurities can inhibit crystallization. Consider re-purifying your product using column chromatography.[16][17]
Q4: I am struggling with the purification of my benzothiophene condensation product. What are the best practices for column chromatography and recrystallization?
A4: Effective purification is crucial for obtaining a high-purity product.
Column Chromatography:
Solvent System Selection: The key to good separation is choosing the right eluent system. Use thin-layer chromatography (TLC) to screen different solvent mixtures to find one that gives a good separation between your product and any impurities.[2]
Sample Loading: For optimal separation, dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column.[2]
Recrystallization:
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3] It is often a trial-and-error process to find the best solvent or solvent pair.
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath or refrigerator to maximize the yield of crystals.[3] Rapid cooling can trap impurities and lead to the formation of small, impure crystals.
II. Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for common benzothiophene aldehyde condensation reactions.
Protocol 1: Knoevenagel Condensation of Benzothiophene-2-carboxaldehyde with Malononitrile
This protocol describes a typical procedure for the Knoevenagel condensation using a piperidine catalyst.[10]
Materials:
Benzothiophene-2-carboxaldehyde (1 mmol)
Malononitrile (1 mmol)
Piperidine (10 mol%)
Ethanol (5 mL)
Round-bottom flask (25 mL)
Magnetic stirrer
Procedure:
To a 25 mL round-bottom flask, add benzothiophene-2-carboxaldehyde (1 mmol) and malononitrile (1 mmol).
Add 5 mL of ethanol to dissolve the reactants.
With stirring, add a catalytic amount of piperidine (10 mol%) to the solution.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, the reaction mixture can be cooled, and the product may precipitate. If so, collect the solid by filtration.
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization from ethanol or by column chromatography.[10]
Protocol 2: Claisen-Schmidt Condensation of Benzothiophene-3-carboxaldehyde with Acetophenone
This protocol details the synthesis of a chalcone derivative via a Claisen-Schmidt condensation.[13]
Materials:
Benzothiophene-3-carboxaldehyde (1.0 mmol)
Acetophenone (1.1 mmol)
Ethanol (15-20 mL)
Aqueous potassium hydroxide (40-50%)
Round-bottom flask
Magnetic stirrer
Procedure:
Dissolve benzothiophene-3-carboxaldehyde (1.0 mmol) and acetophenone (1.1 mmol) in ethanol (15-20 mL) in a round-bottom flask.
While stirring at room temperature, add an aqueous solution of potassium hydroxide (40-50%) dropwise to the mixture.
Continue stirring for 4-6 hours, monitoring the reaction progress by TLC.[13]
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
Filter the resulting solid, wash with water, and dry.
The crude product can be purified by recrystallization or column chromatography.
III. Mechanistic Insights & Visualizations
Understanding the reaction mechanisms is key to effective troubleshooting.
Knoevenagel Condensation Mechanism
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[9] The reaction is typically catalyzed by a weak amine base.[8]
Caption: Mechanism of the Knoevenagel Condensation.
Troubleshooting Workflow
A systematic approach is essential when troubleshooting low-yielding reactions.
Caption: Systematic workflow for troubleshooting low yields.
IV. Data Summary Tables
For ease of comparison, the following tables summarize key reaction parameters.
Table 1: Comparison of Catalysts for Knoevenagel Condensation
Catalyst
Catalyst Type
Typical Loading
Advantages
Disadvantages
Piperidine
Homogeneous
10-20 mol%
Inexpensive, readily available
Can be difficult to remove
Ti-Al-Mg Hydrotalcite
Heterogeneous
5-10 wt%
Reusable, environmentally friendly
May require higher temperatures
Chitosan
Biocatalyst
Varies
Biodegradable, mild conditions
May have limited substrate scope
Amine-functionalized SBA-15
Heterogeneous
5-10 wt%
High surface area, reusable
More expensive to prepare
Data compiled from various sources including BenchChem.[10]
Table 2: Common Solvents for Benzothiophene Condensation Reactions
Solvent
Polarity
Boiling Point (°C)
Common Use Cases
Ethanol
Polar Protic
78
Knoevenagel, Claisen-Schmidt
Toluene
Nonpolar
111
Knoevenagel (with water removal)
N,N-Dimethylformamide (DMF)
Polar Aprotic
153
Can increase solubility of reactants
Water
Polar Protic
100
"Green" chemistry approaches
V. References
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol.
BenchChem. (n.d.). Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide.
PrepChem.com. (n.d.). Synthesis of benzo[b]thiophene-2-carboxaldehyde.
PrepChem.com. (n.d.). B. Preparation of benzo[b]thiophene-3-carboxaldehyde.
BenchChem. (2025). Benzothiophene Synthesis Optimization: A Technical Support Center.
Journal of the Chemical Society C: Organic. (n.d.). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen.
MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde.
Google Patents. (n.d.). JP4357608B2 - Purification method of benzothiophene.
MDPI. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review.
PMC. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
Springer. (2013). Knoevenagel condensation reactions catalysed by metal-organic frameworks.
BenchChem. (n.d.). Purification techniques for high-purity 2,7-Diethyl-1-benzothiophene.
MDPI. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
Springer. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes.
PMC. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions.
ACS Publications. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions | The Journal of Organic Chemistry.
BenchChem. (n.d.). A Comparative Guide to Catalysts for Knoevenagel Condensation.
ResearchGate. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
purification of methyl 4-formylbenzo[b]thiophene-2-carboxylate by column chromatography
Executive Summary & Molecule Profile This guide addresses the purification of methyl 4-formylbenzo[b]thiophene-2-carboxylate (CAS: 154628-37-2).[1] This molecule is a critical intermediate in the synthesis of fluorescent...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
This guide addresses the purification of methyl 4-formylbenzo[b]thiophene-2-carboxylate (CAS: 154628-37-2).[1] This molecule is a critical intermediate in the synthesis of fluorescent probes, organic semiconductors, and bioactive acylhydrazones. Its dual functionality—an electrophilic aldehyde at C4 and a methyl ester at C2—presents specific purification challenges, primarily regarding stability on silica gel and separation from oxidation byproducts.
Property
Data
Molecular Formula
C₁₁H₈O₃S
Molecular Weight
220.24 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DCM, EtOAc, THF; Sparingly soluble in Hexanes, MeOH.
The following protocol is the "Gold Standard" for isolating this compound from crude reaction mixtures (typically cyclization or formylation mixtures).
Step 1: Sample Preparation (The "Dry Load" Technique)
Direct liquid loading is discouraged due to solubility limits in non-polar mobile phases.
Dissolve the crude residue in a minimal amount of Dichloromethane (DCM) .
Add Celite 545 (1:2 w/w ratio of crude to Celite).
Concentrate under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.
Why? This prevents "streaking" caused by the solvent effect when loading a polar solution onto a non-polar column.
Step 2: Stationary Phase & Column Packing
Stationary Phase: Silica Gel 60 (230–400 mesh).
Bed Height: 15–20 cm (Standard flash chromatography).
Pre-conditioning: Flush the column with 100% Hexanes (or Petroleum Ether) to remove trace moisture and equilibrate the silica.
Step 3: Mobile Phase Gradient
The aldehyde and ester groups make the molecule moderately polar. A gradient elution is required to separate non-polar starting materials from the product and the more polar acid impurity.
Oxidized acid impurity (4-COOH derivative) and polar tars.
Step 4: Detection
UV: Strong absorption at 254 nm (Benzothiophene core).
Stain:2,4-Dinitrophenylhydrazine (DNP) stain.
Observation: The aldehyde spot will turn yellow/orange immediately upon heating. This distinguishes it from non-carbonyl impurities.
Troubleshooting & FAQs
Q1: My product peak is broad and tails significantly. What is happening?
Diagnosis: This is often due to the "acidic" nature of silica gel interacting with the aldehyde or the presence of the oxidized byproduct (carboxylic acid) co-eluting.
Solution:
Check for Oxidation: Spot the crude on TLC. If a spot stays at the baseline (acid), your aldehyde has partially oxidized.
Neutralize Silica: Pre-wash the silica column with 1% Triethylamine (Et₃N) in Hexanes only if the tailing is severe. However, use caution: base can catalyze aldol condensation of the aldehyde. A safer alternative is to switch to DCM/Hexanes (1:1 to 100:0) gradient, as DCM solubilizes the aldehyde better than Hexanes, reducing tailing.
Q2: I see a new spot appearing during the column run. Is the compound decomposing?
Diagnosis: If you are using Methanol (MeOH) in your mobile phase, you are likely forming the hemiacetal or acetal in situ.
Solution:Avoid Methanol. Use Ethyl Acetate (EtOAc) or Acetone as the polar modifier. If you must use MeOH, ensure the run is fast (<30 mins).
Q3: The product co-elutes with the 4-bromo precursor (starting material). How do I separate them?
Diagnosis: Halo-substituted precursors often have very similar Rf values to their formyl counterparts.
Solution: Change the "selectivity" of the stationary phase.
DCM Gradient: Switch to a Toluene or DCM based system. The pi-pi interactions of Toluene with the benzothiophene core can differentiate the subtle electronic differences between the -Br and -CHO groups.
Chemical Wash: If the impurity is an acid, wash the organic layer with saturated NaHCO₃ before the column.
Q4: Can I crystallize it instead of running a column?
Answer: Yes, for scale-up (>1g).
Protocol: Dissolve the crude solid in hot Ethyl Acetate , then slowly add hot Hexanes until cloudy. Let it cool slowly to room temperature, then to 4°C. This typically yields yellow needles.
Process Logic Visualization
Caption: Decision tree for the purification of methyl 4-formylbenzo[b]thiophene-2-carboxylate, prioritizing chromatography for complex mixtures and crystallization for scale-up.
References
Synthesis of Benzo[b]thiophene Derivatives
Detailed protocols for benzothiophene-2-carboxylates can be found in: Scrowston, R. M., et al. "Benzo[b]thiophene derivatives. Part I." Journal of the Chemical Society C: Organic (1960).
Modern catalytic approaches: Kesharwani, T., et al. "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization." Journal of Organic Chemistry (2022).Link
Purification of Aldehydes
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (Standard reference for handling air-sensitive aldehydes). Link
Commercial Availability & Data
BLD Pharm Product Data: Methyl 4-formylbenzo[b]thiophene-2-carboxylate (CAS 154628-37-2).[1][2][3][4][5][6][7] Link
Related Synthesis (Hydrazone Formation)
Rambo, M., et al. "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones." Molecules (2022).[8][9] (Describes the use of the aldehyde intermediate). Link
Technical Support Center: Benzothiophene Ester Solubility & Stability
[1] Introduction: The Lipophilicity-Stability Paradox Benzothiophene esters represent a classic challenge in medicinal chemistry. The benzothiophene core is highly lipophilic (LogP typically >3.0), driving potent hydroph...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction: The Lipophilicity-Stability Paradox
Benzothiophene esters represent a classic challenge in medicinal chemistry. The benzothiophene core is highly lipophilic (LogP typically >3.0), driving potent hydrophobic interactions with targets like SERMs (Selective Estrogen Receptor Modulators) or 5-LOX inhibitors.[1] However, the ester functionality—often installed as a prodrug motif or a synthetic intermediate—introduces a chemical liability: hydrolysis .
When these compounds encounter aqueous buffers, users often face two distinct failure modes:
"The Crash": Immediate precipitation upon dilution from DMSO stocks due to high lipophilicity.[2]
"The Drift": Gradual loss of compound concentration over time due to chemical hydrolysis of the ester bond.[2]
This guide provides the protocols to diagnose, distinguish, and resolve these issues.
Module 1: Diagnosing "The Crash" (Solubility Failure)
The Mechanism: Dielectric Shock
Benzothiophene esters are usually stored in 100% DMSO (Dielectric constant
).[2] When diluted into aqueous buffer (), the solvent's ability to solvate the hydrophobic benzothiophene core drops exponentially.[1] If the final concentration exceeds the thermodynamic solubility limit, the compound enters a metastable supersaturated state before rapidly precipitating ("crashing out").[2][1]
Visualizing the Solubility Workflow
The following diagram outlines the decision logic for handling precipitation issues.
Figure 1: Decision tree for troubleshooting precipitation events during compound dilution.
Protocol: The "Step-Down" Dilution Method
Directly spiking 1 µL of DMSO stock into 999 µL of buffer often causes local precipitation that never redissolves.[2] Use this kinetic solubility protocol to minimize shock.
Prepare Intermediate Stock: Dilute your 10 mM DMSO stock 1:10 into pure DMSO or PEG-400 (Result: 1 mM).
First Aqueous Step: Dilute the 1 mM stock 1:10 into water (not buffer yet) to create a 100 µM suspension. Note: Pure water has lower ionic strength than buffer, reducing the "salting out" effect.[1]
Final Dilution: Dilute the 100 µM suspension 1:10 into your assay buffer (PBS/HEPES).
Module 2: The Hidden Enemy – Chemical Hydrolysis[1]
The Mechanism: Base-Catalyzed Hydrolysis
Even if the compound stays in solution, the ester bond is vulnerable.[2] In basic buffers (pH > 7.4), hydroxide ions (
) attack the carbonyl carbon.[1] The benzothiophene ring, being electron-rich, can influence this rate, but electron-withdrawing substituents (e.g., halogens, nitro groups) on the ring will accelerate hydrolysis significantly by making the carbonyl more electrophilic.[1]
Key Indicator: Your
shifts over time, or LC-MS shows a mass shift of (loss of ester group, gain of proton).[1]
Comparative Stability Data
The following table illustrates the impact of pH and temperature on ester half-life (
Figure 2: Base-catalyzed hydrolysis pathway.[2][1] The reaction yields the carboxylic acid, which often has significantly different solubility and biological activity.[1]
Module 3: Advanced Formulation (Cyclodextrins)
When simple cosolvents (DMSO/PEG) fail, Hydroxypropyl-
-Cyclodextrin (HP--CD) is the gold standard for solubilizing benzothiophene derivatives.[2] The hydrophobic benzothiophene core fits into the CD cavity, shielding it from water while the outer hydroxyls maintain solubility.[2]
Protocol: HP-
-CD Complexation
Goal: Create a stable 1 mM stock in aqueous media without DMSO.
Spin/Shake at 200 rpm for 24 hours at room temperature.
Tip: Protect from light if the benzothiophene is photosensitive.[2]
Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.[2]
Quantification: Measure concentration via HPLC-UV, as the complexation may alter UV extinction coefficients slightly.
Frequently Asked Questions (FAQ)
Q: Why does my compound precipitate in PBS but not in water?A: This is the "Salting Out" effect.[2] The high ionic strength of PBS (approx. 150 mM ions) competes for water molecules, effectively dehydrating the hydrophobic benzothiophene surface and forcing aggregation.[1] Solution: Perform initial dilutions in water or 5% glucose before moving to PBS.[2]
Q: Can I use Tris buffer instead of Phosphate?A: Use caution. Tris contains a primary amine which can act as a nucleophile, potentially reacting with reactive esters (aminolysis) over long incubation times.[1] Phosphate or HEPES are chemically safer for esters, provided the pH is neutral.
Q: My LC-MS shows two peaks after 2 hours in buffer. What happened?A: You are likely observing the parent ester and the hydrolyzed acid metabolite.[2] If the acid peak increases over time, your compound is chemically unstable at that pH. Troubleshooting: Lower the assay pH to 6.5 or 7.0 if the biology permits, or shorten the incubation time.
References
Solubility of Benzothiophene Derivatives
Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136081, 2-Benzothiophene.
troubleshooting low conversion in reductive amination of benzothiophenes
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the reductive amin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the reductive amination of benzothiophene derivatives. Low conversion and inconsistent yields can be a significant bottleneck, particularly when dealing with sulfur-containing heterocycles. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My reductive amination of a benzothiophene-carboxaldehyde is resulting in very low conversion to the desired amine. What are the most likely causes?
Low conversion is a multifaceted issue that can originate from several stages of the reaction. The primary areas to investigate are inefficient formation of the crucial imine/iminium ion intermediate, problems with the subsequent reduction step, or degradation of the benzothiophene substrate itself.[1]
Common culprits include:
Suboptimal pH: The pH is the most critical parameter in a reductive amination. Imine formation is catalyzed by mild acid (typically pH 4-6), which protonates the carbonyl oxygen, making it more electrophilic.[2] However, if the pH is too low, the amine nucleophile becomes fully protonated into a non-nucleophilic ammonium salt, shutting down the reaction.[1][2] Conversely, a pH that is too high will not sufficiently activate the carbonyl group.
Ineffective Reducing Agent: The choice of reducing agent and its reactivity profile are key. A reagent that is too aggressive, like sodium borohydride (NaBH₄), can reduce the starting aldehyde to the corresponding alcohol faster than imine formation occurs, leading to a common and troublesome side product.[3] A reagent that is too mild or has degraded may not be capable of reducing the formed imine.
Catalyst Poisoning: If you are employing a catalytic hydrogenation method (e.g., H₂/Pd), the sulfur atom in the benzothiophene ring is a well-known poison for many transition metal catalysts.[4] The lone pair of electrons on the sulfur can irreversibly bind to the catalyst's active sites, rendering it inactive.
Steric Hindrance: Bulky substituents on either the benzothiophene aldehyde or the amine can sterically hinder the initial nucleophilic attack required to form the hemiaminal intermediate, thus slowing down or preventing imine formation.
Poor Solubility: If any of the reactants are not fully dissolved in the chosen solvent, the reaction kinetics will be severely limited, leading to incomplete conversion.[5]
To begin troubleshooting, a logical workflow is essential. The following diagram outlines a systematic approach to diagnosing the root cause of low conversion.
Caption: Troubleshooting workflow for low conversion.
Q2: How do I select the right reducing agent for my benzothiophene substrate?
The choice of reducing agent is critical for balancing the reduction of the imine intermediate without prematurely reducing the starting carbonyl. For sulfur-containing heterocyles, hydride-based reagents are generally preferred over catalytic hydrogenation to avoid catalyst poisoning issues.
The three most common hydride reagents for reductive amination are Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), and Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB).[2] Their properties and suitability are compared below.
Reducing Agent
Typical Conditions
Pros
Cons
Sodium Borohydride (NaBH₄)
MeOH or EtOH; often added after imine formation
Inexpensive, powerful reductant.
Can readily reduce the starting aldehyde/ketone.[6] Requires a two-step or carefully timed one-pot procedure.
Sodium Cyanoborohydride (NaBH₃CN)
MeOH, pH 4-6
Mild; selectively reduces iminium ions over carbonyls.[2][7] Ideal for one-pot reactions.
Highly toxic: can generate HCN gas, especially in acidic workups.[7][8] Less reactive than NaBH₄.
Mild, selective for iminium ions, non-toxic byproducts.[9] Often considered the reagent of choice.[9]
Moisture-sensitive; more expensive than NaBH₄.
Recommendation for Benzothiophenes:
For most applications involving benzothiophene aldehydes, Sodium Triacetoxyborohydride (STAB) is the recommended starting point. Its high selectivity for the iminium ion over the aldehyde minimizes the formation of the alcohol byproduct, and it avoids the toxicity concerns associated with NaBH₃CN.[9]
Q3: I suspect catalyst poisoning is the issue in my H₂/catalyst-based reductive amination. How can I confirm this and what are the alternatives?
The sulfur atom in the benzothiophene ring is a classic Lewis base, which can strongly and often irreversibly coordinate to the surface of transition metal catalysts like Palladium, Platinum, or Nickel, blocking the active sites needed for hydrogenation.[4]
Caption: Catalyst poisoning by the benzothiophene sulfur atom.
Troubleshooting Steps:
Run a Control Reaction: Attempt the same reaction conditions with a non-sulfur containing aromatic aldehyde (e.g., benzaldehyde). If this reaction proceeds smoothly, it strongly suggests the benzothiophene is poisoning the catalyst.
Increase Catalyst Loading: In some cases, a significantly higher catalyst loading might provide enough active sites to achieve partial conversion, but this is an inefficient and expensive solution.[3]
Use a Sulfur-Tolerant Catalyst: While less common and generally less active, certain catalysts like some Rhodium or Ruthenium complexes may show higher tolerance to sulfur. However, this requires significant screening.
Recommended Alternative:
The most reliable solution is to switch from catalytic hydrogenation to a stoichiometric hydride reducing agent like NaBH(OAc)₃ or NaBH₃CN, as detailed in Q2. These reagents operate through a different mechanism that is not susceptible to poisoning by the sulfur atom.
In-Depth Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the recommended starting protocol for most benzothiophene aldehydes due to its high selectivity and operational simplicity.[9]
Materials:
Benzothiophene aldehyde (1.0 equiv)
Amine (1.1 - 1.2 equiv)
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Acetic Acid (optional, 1.0 equiv, can accelerate imine formation)
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere
Procedure:
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the benzothiophene aldehyde (1.0 equiv) and the amine (1.1 equiv).
Add anhydrous DCE to dissolve the reactants (concentration typically 0.1-0.5 M).
Stir the mixture at room temperature for 20-30 minutes to allow for initial hemiaminal formation. (If the reaction is sluggish, acetic acid (1.0 equiv) can be added at this stage to catalyze imine formation).[9]
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) to the mixture portion-wise over 5-10 minutes. Note: The reaction can be mildly exothermic.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 3-24 hours.
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for purification.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
This protocol is useful when working with particularly sensitive substrates or when STAB is not providing satisfactory results. It separates the imine formation and reduction steps to prevent reduction of the starting aldehyde.[10]
Materials:
Benzothiophene aldehyde (1.0 equiv)
Amine (1.1 equiv)
Methanol (MeOH) or Ethanol (EtOH)
Dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves)
Sodium Borohydride (NaBH₄) (1.5 - 2.0 equiv)
Procedure:
Imine Formation:
In a round-bottom flask, dissolve the benzothiophene aldehyde (1.0 equiv) and amine (1.1 equiv) in methanol.
Add a dehydrating agent (e.g., anhydrous MgSO₄).
Stir the mixture at room temperature (or gently heat to 40-50 °C) for 1-4 hours, or until TLC/LC-MS analysis shows complete consumption of the aldehyde and formation of the imine.
Reduction:
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add Sodium Borohydride (NaBH₄) (1.5 equiv) in small portions. Caution: Gas (H₂) evolution will occur.
Allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC/LC-MS), typically 1-3 hours.
Workup:
Quench the reaction by slowly adding water or 1M HCl at 0 °C.
Adjust the pH to be basic (pH > 8) using 1M NaOH.
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
Reductive Amination: Definition, Examples, and Mechanism . (2023, September 26). Chemistry Learner. [Link]
Reductive Amination, and How It Works . (2017, September 1). Master Organic Chemistry. [Link]
Reductive amination - Wikipedia . Wikipedia. [Link]
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination . (2020, September 10). YouTube. [Link]
A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases . (2018, October 26). ACS Catalysis. [Link]
The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study . RSC Publishing. [Link]
Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination . Organic Chemistry Portal. [Link]
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures . The Journal of Organic Chemistry. [Link]
pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments . (2014, May 15). PubMed. [Link]
Sodium CyanoBoroHydride and Sodium BoroHydride . Interchim. [Link]
Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH . ResearchGate. [Link]
Hitchhiker's guide to reductive amination . Organic Chemistry Portal. [Link]
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? . (2016, October 22). ResearchGate. [Link]
Influence of the cation in hypophosphite-mediated catalyst-free reductive amination . Beilstein Journal of Organic Chemistry. [Link]
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent . (2014, February 14). BYU ScholarsArchive. [Link]
Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle . PMC - NIH. [Link]
Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B . (2018, October 15). PubMed. [Link]
What are the difficulties associated with reductive amination? How to control byproduct formation? . (2012, October 11). ResearchGate. [Link]
Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones . Taylor & Francis eBooks. [Link]
Struggling with Reductive Amination: Tips for Isolating My Amine Product? . (2025, January 1). Reddit. [Link]
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites . MDPI. [Link]
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites . (2023, February 17). MDPI. [Link]
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis . (2024, April 29). Journal of Organic and Pharmaceutical Chemistry. [Link]
Mass Spectrometry Fragmentation Guide: Methyl 4-formylbenzo[b]thiophene-2-carboxylate (CAS 154628-37-2)
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of Methyl 4-formylbenzo[b]thiophene-2-carboxylate (CAS 154628-37-2). It is designed for analytical chemists and drug devel...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of Methyl 4-formylbenzo[b]thiophene-2-carboxylate (CAS 154628-37-2). It is designed for analytical chemists and drug development researchers requiring rigorous structural validation of this pharmaceutical intermediate.
[1][2][3]
Executive Summary & Molecule Profile
Methyl 4-formylbenzo[b]thiophene-2-carboxylate is a critical benzothiophene building block, often utilized in the synthesis of angiogenesis inhibitors and kinase antagonists. Its structural integrity is defined by two labile functional groups—a methyl ester at C2 and a formyl group at C4—on a stable benzothiophene core.
This guide compares its fragmentation behavior against its non-formylated analog, Methyl benzo[b]thiophene-2-carboxylate , to provide diagnostic ions for purity profiling and structural confirmation.
Feature
Target Compound
Comparative Analog
CAS Number
154628-37-2
6314-28-9
Chemical Name
Methyl 4-formylbenzo[b]thiophene-2-carboxylate
Methyl benzo[b]thiophene-2-carboxylate
Formula
C₁₁H₈O₃S
C₁₀H₈O₂S
Monoisotopic Mass
220.0194 Da
192.0245 Da
Precursor Ion [M+H]⁺
m/z 221.02
m/z 193.03
Experimental Configuration (LC-MS/MS)
To replicate the fragmentation patterns described below, the following ESI-MS/MS parameters are recommended. This protocol ensures optimal ionization of the benzothiophene core while preserving the labile formyl and ester fragments for MS2 analysis.
The fragmentation of CAS 154628-37-2 follows a distinct "stripping" mechanism where peripheral oxygenated groups are lost before the stable aromatic core degrades.
Primary Pathway: Ester & Formyl Elimination
Precursor Ion (m/z 221): The protonated molecule [M+H]⁺.
Loss of Methanol (Δm = 32 Da): The methyl ester readily undergoes neutral loss of methanol (CH₃OH) via a 1,4-hydrogen shift, generating the acylium ion at m/z 189 .
Loss of Carbon Monoxide (Δm = 28 Da):
Path A (From Formyl): Direct loss of CO from the C4-formyl group yields m/z 193 .
Path B (From Acylium): The m/z 189 ion loses CO to form the stable benzothiophene cation at m/z 161 .
Diagnostic Ions (Fingerprint)
m/z 221: Parent Peak (Confirmation of MW).
m/z 189: [M+H - CH₃OH]⁺ (Confirmation of Methyl Ester).
m/z 133: [M+H - CH₃OH - 2CO]⁺ (Loss of both carbonyls, confirming dicarbonyl structure).
Visualizing the Fragmentation Logic
The following diagram illustrates the stepwise degradation validated by standard benzothiophene mass spectrometry rules.
Caption: Stepwise ESI-MS/MS fragmentation pathway for Methyl 4-formylbenzo[b]thiophene-2-carboxylate.
Comparative Analysis: Target vs. Analog
To validate the presence of the 4-formyl group , compare the spectrum of CAS 154628-37-2 with Methyl benzo[b]thiophene-2-carboxylate (CAS 6314-28-9). The absence of the formyl group in the analog shifts the entire spectrum by 28 Da and simplifies the fragmentation tree.
Parameter
CAS 154628-37-2 (Target)
CAS 6314-28-9 (Analog)
Interpretation
Base Peak (Low CE)
m/z 221
m/z 193
+28 Da shift confirms Formyl group presence.
Primary Fragment
m/z 189 (-MeOH)
m/z 161 (-MeOH)
Both show characteristic methyl ester loss (-32 Da).
Secondary Fragment
m/z 161 (-MeOH, -CO)
m/z 133 (-MeOH, -CO)
The target's m/z 161 retains the formyl group's mass influence relative to the analog's core.
Deep Fragment
m/z 133 (Core)
m/z 89 (Thiophene Ring Open)
m/z 133 in the target represents the stripped benzothiophene core.
Why This Matters
If your spectrum shows a base peak at m/z 193 but you expect CAS 154628-37-2, your sample likely lacks the formyl group (degradation product) or is the starting material (CAS 6314-28-9).
Experimental Workflow Diagram
This workflow ensures reproducible data generation for purity analysis or metabolite identification.
Caption: Recommended LC-MS/MS workflow for structural confirmation of CAS 154628-37-2.
References
PubChem Compound Summary. (2025). Methyl 4-formylbenzo[b]thiophene-2-carboxylate (CAS 154628-37-2).[2][3][4][5][6] National Center for Biotechnology Information. Link
Ambeed Chemical Catalog. (2024). Product Analysis: Methyl benzo[b]thiophene-2-carboxylate derivatives. Ambeed.com.[7][8] Link
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
BLD Pharm. (2024). Certificate of Analysis: Methyl 4-formylbenzo[b]thiophene-2-carboxylate. Link
A Comparative Guide to Carbon-13 NMR Chemical Shifts of Benzothiophene Carbonyl Carbons
This guide provides a detailed comparative analysis of the 13C NMR chemical shifts observed for carbonyl carbons in various benzothiophene derivatives. Designed for researchers, medicinal chemists, and professionals in d...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed comparative analysis of the 13C NMR chemical shifts observed for carbonyl carbons in various benzothiophene derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes experimental data with fundamental principles to offer insights into the structural characterization of this important heterocyclic scaffold. We will explore how substitution patterns and electronic effects modulate the chemical environment of the carbonyl group, providing a predictive framework for structural elucidation.
The Significance of Benzothiophene Carbonyls in Medicinal Chemistry
The benzothiophene motif is a privileged scaffold found in numerous pharmacologically active compounds, including raloxifene (an osteoporosis treatment), sertaconazole (an antifungal agent), and zileuton (an asthma medication). The introduction of a carbonyl group onto this heterocyclic system opens up vast possibilities for synthetic elaboration and biological interaction. The carbonyl carbon's electronic environment, which is exquisitely sensitive to its molecular surroundings, serves as a critical probe for structural verification. Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for measuring this environment, with the carbonyl carbon's chemical shift (δ) providing a reliable fingerprint of its electronic status.
Fundamentals: What Governs the Carbonyl Carbon Chemical Shift?
The 13C NMR chemical shift of a carbonyl carbon is primarily dictated by the electron density at the carbon nucleus. A lower electron density results in less shielding from the spectrometer's magnetic field, causing the nucleus to resonate at a higher frequency, which is reported as a larger chemical shift (downfield shift). Conversely, higher electron density leads to greater shielding and an upfield shift (smaller δ value).
Two primary electronic effects are at play:
Inductive Effects: These are transmitted through sigma (σ) bonds. Electronegative atoms pull electron density away from the carbonyl carbon, deshielding it and causing a downfield shift.
Resonance (Mesomeric) Effects: These are transmitted through pi (π) systems. Substituents that can donate electron density into the π-system of the benzothiophene ring can increase the electron density at the carbonyl carbon, causing a shielding effect (upfield shift).
The final observed chemical shift is a net result of these competing effects.
Comparative Analysis: Experimental Data
The position of the carbonyl group and the nature of substituents on the benzothiophene ring have a profound and predictable impact on the 13C NMR chemical shift. The data summarized below, compiled from peer-reviewed literature, illustrates these trends. All spectra were recorded in CDCl3 unless otherwise noted.
Compound
Carbonyl Position
Substituent(s)
Carbonyl Carbon (C=O) Chemical Shift (δ, ppm)
Reference
1-Benzothiophen-3(2H)-one
3
None
~193.3
2-Acetyl-1-benzothiophene
2
-CH3
~191.6
3-Acetyl-1-benzothiophene
3
-CH3
~190.8
2-Benzoyl-1-benzothiophene
2
-Ph
~188.0
3-Benzoyl-1-benzothiophene
3
-Ph
~187.5
Methyl 1-benzothiophene-2-carboxylate
2
-OCH3
~162.9
Ethyl 1-benzothiophene-2-carboxylate
2
-OCH2CH3
~162.5
5-Nitro-1-benzothiophene-2-carboxylic acid
2
5-NO2, -OH
~167.3
5-Amino-1-benzothiophene-2-carboxylic acid
2
5-NH2, -OH
~170.0
Key Insights from the Data:
Ketones vs. Esters: The most dramatic difference is between ketones/aldehydes and esters/acids. The oxygen atom of the alkoxy (-OR) or hydroxyl (-OH) group in esters and acids is strongly electron-donating through resonance. This significantly increases the shielding of the adjacent carbonyl carbon, shifting its resonance substantially upfield (e.g., ~190 ppm for ketones vs. ~163 ppm for esters).
Positional Isomerism (2- vs. 3-Substituted): For simple acyl groups, the carbonyl carbon at the 3-position is typically found slightly upfield compared to its 2-position isomer (e.g., 190.8 ppm for 3-acetyl vs. 191.6 ppm for 2-acetyl). This suggests a subtle difference in how the electronic character of the thiophene ring influences these two positions.
Effect of Ring Substituents:
Electron-Withdrawing Groups (EWGs): A nitro group (-NO2) at the 5-position, being a strong EWG, pulls electron density away from the entire ring system. This deshielding effect is transmitted to the carbonyl carbon, resulting in a downfield shift.
Electron-Donating Groups (EDGs): Conversely, an amino group (-NH2) at the 5-position donates electron density into the ring. This increased electron density leads to greater shielding at the carbonyl carbon and a notable upfield shift.
Standard Protocol for 13C NMR Acquisition
To ensure data comparability and accuracy, a standardized acquisition protocol is essential. The following represents a robust, self-validating workflow for obtaining high-quality 13C NMR spectra of benzothiophene derivatives.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh 15-25 mg of the benzothiophene analyte. The causality here is signal-to-noise; 13C is an insensitive nucleus (1.1% natural abundance), requiring a sufficient concentration for detection within a reasonable time.
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common first choice due to its good solubilizing power and relatively simple solvent signal (a triplet at ~77 ppm).
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.
Instrument Setup & Calibration:
Insert the sample into the NMR spectrometer's probe.
Lock the spectrometer onto the deuterium signal of the solvent. The lock channel provides a stable magnetic field, preventing drift during acquisition.
Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and is critical for resolving closely spaced signals. A well-shimmed sample will show sharp, symmetric solvent peaks.
Acquisition Parameters:
Select a standard 13C acquisition experiment, typically with proton decoupling (e.g., zgpg30 on Bruker systems). Proton decoupling collapses all 13C-1H couplings into singlets, simplifying the spectrum and improving the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
Spectral Width (SW): Set a wide spectral width, typically from 0 to 220 ppm, to ensure all carbon signals, especially the downfield carbonyl carbons, are captured.
Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.
Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. Carbonyl carbons are quaternary and often have long relaxation times (T1). An adequate delay is crucial for obtaining quantitative signal intensities, although for simple identification, a shorter delay may suffice.
Number of Scans (NS): Collect a sufficient number of scans (e.g., 128, 256, or more) to achieve an adequate signal-to-noise ratio. This is the most common variable adjusted based on sample concentration.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the resulting spectrum to ensure all peaks are in pure absorption mode (positive and upright).
Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm). This calibration is a self-validating step, ensuring the accuracy of all other reported shifts.
Integrate peaks if necessary and perform peak picking to generate a list of chemical shifts.
Workflow Diagram
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